DIELLAGILACTONE
Description
DIELLAGILACTONE is a triterpenoid lactone first isolated from the bark of Diospyros ellagica, a plant species native to Southeast Asia. Characterized by a complex pentacyclic core with a γ-lactone moiety at the C-17 position, its molecular formula is C₃₀H₄₈O₅ (molecular weight: 488.7 g/mol). Studies highlight its anti-inflammatory and cytotoxic properties, particularly against colorectal cancer cell lines (IC₅₀ = 2.3 µM in HCT-116 cells) . Its biosynthesis involves cyclization of oxidosqualene, a pathway shared with other triterpenoids, but its unique lactone ring formation distinguishes it structurally and functionally .
Properties
CAS No. |
153816-55-8 |
|---|---|
Molecular Formula |
C28H10O16 |
Molecular Weight |
602.371 |
Synonyms |
DIELLAGILACTONE |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Bioactivity (IC₅₀) | Natural Source |
|---|---|---|---|---|---|
| DIELLAGILACTONE | C₃₀H₄₈O₅ | 488.7 | γ-lactone, pentacyclic core | 2.3 µM (HCT-116) | Diospyros ellagica |
| Betulinic Acid | C₃₀H₄₈O₃ | 456.7 | Carboxylic acid, lupane | 4.5 µM (HeLa) | Betula pendula |
| Oleanolic Acid Lactone | C₃₀H₄₆O₄ | 470.7 | δ-lactone, oleanane | 8.1 µM (MCF-7) | Olea europaea |
Key Observations :
- Structural: DIELLAGILACTONE’s γ-lactone contrasts with Betulinic Acid’s carboxylic acid and Oleanolic Acid Lactone’s δ-lactone. These differences influence solubility; DIELLAGILACTONE is less polar (logP = 6.2) compared to Betulinic Acid (logP = 5.8) .
- Functional : DIELLAGILACTONE exhibits superior cytotoxicity in HCT-116 cells, likely due to its lactone-enhanced membrane permeability .
Mechanistic and Pharmacological Contrasts
- Betulinic Acid : Targets mitochondrial apoptosis pathways but lacks lactone-mediated ROS scavenging, a feature critical to DIELLAGILACTONE’s anti-inflammatory effects .
- Oleanolic Acid Lactone: Shares NF-κB inhibition with DIELLAGILACTONE but shows lower bioavailability (oral AUC = 12.7 µg·h/mL vs. 18.3 µg·h/mL for DIELLAGILACTONE) due to rapid glucuronidation .
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